molecular formula C5H6FN3O2 B010260 1-(2-Fluoroethyl)-2-nitroimidazole CAS No. 104613-88-9

1-(2-Fluoroethyl)-2-nitroimidazole

Cat. No. B010260
M. Wt: 159.12 g/mol
InChI Key: FFFKRGOPUSSLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-2-nitroimidazole, also known as FETNIM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the nitroimidazole family and has been extensively studied for its potential applications in cancer treatment, imaging, and radiotherapy. In We will also list future directions for further research on this compound.

Scientific Research Applications

1-(2-Fluoroethyl)-2-nitroimidazole has been used extensively in scientific research for its unique properties. One of the most promising applications of 1-(2-Fluoroethyl)-2-nitroimidazole is in cancer treatment. 1-(2-Fluoroethyl)-2-nitroimidazole has been shown to selectively target hypoxic cancer cells, which are resistant to traditional chemotherapy and radiation therapy. This compound has been used in preclinical studies to enhance the efficacy of radiotherapy and chemotherapy by selectively targeting hypoxic tumor cells.
Another application of 1-(2-Fluoroethyl)-2-nitroimidazole is in imaging. 1-(2-Fluoroethyl)-2-nitroimidazole has been labeled with radioactive isotopes such as fluorine-18 to create a PET imaging agent. This imaging agent can be used to detect hypoxic regions in tumors, which can be used to guide treatment decisions.

Mechanism Of Action

1-(2-Fluoroethyl)-2-nitroimidazole selectively targets hypoxic cells by undergoing a reduction reaction in the presence of low oxygen concentrations. This reduction reaction generates a highly reactive intermediate that can bind to cellular macromolecules, leading to DNA damage and cell death. The selectivity of 1-(2-Fluoroethyl)-2-nitroimidazole for hypoxic cells is due to the fact that these cells have a higher demand for energy and are more likely to be in a hypoxic state.

Biochemical And Physiological Effects

1-(2-Fluoroethyl)-2-nitroimidazole has been shown to have a low toxicity profile in preclinical studies. This compound is rapidly metabolized and excreted from the body, reducing the risk of adverse effects. 1-(2-Fluoroethyl)-2-nitroimidazole has been shown to have a high affinity for hypoxic cells, leading to selective cytotoxicity. This compound has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2-Fluoroethyl)-2-nitroimidazole is its selectivity for hypoxic cells. This property makes 1-(2-Fluoroethyl)-2-nitroimidazole an attractive candidate for cancer treatment and imaging. 1-(2-Fluoroethyl)-2-nitroimidazole is also relatively easy to synthesize and has a high yield. However, one limitation of 1-(2-Fluoroethyl)-2-nitroimidazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-Fluoroethyl)-2-nitroimidazole. One area of interest is the development of 1-(2-Fluoroethyl)-2-nitroimidazole-based imaging agents for clinical use. These agents could be used to guide treatment decisions and monitor the response to therapy. Another area of interest is the development of 1-(2-Fluoroethyl)-2-nitroimidazole-based prodrugs that can be selectively activated in hypoxic cells. These prodrugs could be used to enhance the efficacy of chemotherapy and reduce the risk of adverse effects. Finally, further research is needed to understand the mechanism of action of 1-(2-Fluoroethyl)-2-nitroimidazole and its potential applications in other disease states.

Synthesis Methods

The synthesis of 1-(2-Fluoroethyl)-2-nitroimidazole involves the reaction of 2-nitroimidazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-(2-Fluoroethyl)-2-nitroimidazole as a yellow crystalline solid. The yield of this reaction is typically high, and the purity can be increased by recrystallization.

properties

CAS RN

104613-88-9

Product Name

1-(2-Fluoroethyl)-2-nitroimidazole

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

1-(2-fluoroethyl)-2-nitroimidazole

InChI

InChI=1S/C5H6FN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2

InChI Key

FFFKRGOPUSSLNU-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCF

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCF

Other CAS RN

104613-88-9

synonyms

1-(2-fluoroethyl)-2-nitroimidazole
1-FENIM

Origin of Product

United States

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